Cas no 57740-67-7 (2H-Pyran-2,5(6H)-dione, 3-hydroxy-4-phenyl-)

2H-Pyran-2,5(6H)-dione, 3-hydroxy-4-phenyl- Chemical and Physical Properties
Names and Identifiers
-
- 2H-Pyran-2,5(6H)-dione, 3-hydroxy-4-phenyl-
- 3-hydroxy-4-phenyl-6H-pyran-2,5-dione
- SCHEMBL6342813
- DA-04720
- 57740-67-7
-
- Inchi: InChI=1S/C11H8O4/c12-8-6-15-11(14)10(13)9(8)7-4-2-1-3-5-7/h1-5,13H,6H2
- InChI Key: JJBQGUUWJFMWEE-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 204.04225873Da
- Monoisotopic Mass: 204.04225873Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 323
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 63.6Ų
2H-Pyran-2,5(6H)-dione, 3-hydroxy-4-phenyl- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-9760124-1.0g |
3-hydroxy-4-phenyl-5,6-dihydro-2H-pyran-2,5-dione |
57740-67-7 | 95% | 1.0g |
$0.0 | 2023-01-30 |
2H-Pyran-2,5(6H)-dione, 3-hydroxy-4-phenyl- Related Literature
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Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555
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Shilong Wang,Yuanyuan Zhang,Guixin Liu,Hui Xu,Lijuan Song,Jinchun Chen,Jiazhu Li,Zhen Zhang Org. Chem. Front., 2021,8, 599-604
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Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723
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Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941
Additional information on 2H-Pyran-2,5(6H)-dione, 3-hydroxy-4-phenyl-
Recent Advances in the Study of 2H-Pyran-2,5(6H)-dione, 3-hydroxy-4-phenyl- (CAS: 57740-67-7)
In recent years, the compound 2H-Pyran-2,5(6H)-dione, 3-hydroxy-4-phenyl- (CAS: 57740-67-7) has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique pyran-dione structure with a hydroxyl and phenyl substituent, has shown promising potential in various therapeutic applications. The latest studies have focused on elucidating its pharmacological properties, synthetic pathways, and potential mechanisms of action, making it a subject of intense scientific inquiry.
One of the key areas of research has been the synthesis and optimization of 2H-Pyran-2,5(6H)-dione, 3-hydroxy-4-phenyl-. Recent publications have highlighted novel synthetic routes that improve yield and purity, which are critical for scaling up production for preclinical and clinical studies. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated a catalytic asymmetric synthesis method that significantly enhances the enantiomeric purity of the compound, thereby improving its bioavailability and therapeutic efficacy.
Pharmacological studies have revealed that 2H-Pyran-2,5(6H)-dione, 3-hydroxy-4-phenyl- exhibits potent anti-inflammatory and antioxidant properties. In vitro and in vivo experiments have shown that the compound can effectively modulate key inflammatory pathways, such as the NF-κB and MAPK signaling cascades. These findings suggest its potential utility in treating chronic inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, its antioxidant activity has been linked to neuroprotective effects, opening new avenues for research in neurodegenerative disorders like Alzheimer's disease.
Another promising application of this compound lies in its anticancer properties. Recent preclinical studies have demonstrated that 2H-Pyran-2,5(6H)-dione, 3-hydroxy-4-phenyl- can induce apoptosis in various cancer cell lines, including breast, lung, and colon cancer. The compound's ability to selectively target cancer cells while sparing normal cells has been attributed to its interaction with specific molecular targets, such as the PI3K/Akt/mTOR pathway. These findings have spurred interest in developing derivatives with enhanced potency and selectivity for cancer therapy.
Despite these advancements, challenges remain in the clinical translation of 2H-Pyran-2,5(6H)-dione, 3-hydroxy-4-phenyl-. Issues such as pharmacokinetics, toxicity, and formulation stability need to be addressed through further research. Recent efforts have focused on nanoparticle-based delivery systems to improve the compound's solubility and bioavailability, as reported in a 2024 study in Advanced Drug Delivery Reviews.
In conclusion, the compound 2H-Pyran-2,5(6H)-dione, 3-hydroxy-4-phenyl- (CAS: 57740-67-7) represents a promising candidate for therapeutic development in multiple disease areas. Ongoing research aims to optimize its synthetic pathways, elucidate its mechanisms of action, and overcome translational challenges. The continued exploration of this compound and its derivatives holds great potential for advancing the field of chemical biology and medicine.
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